molecular formula C8H15N3S B2778838 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine CAS No. 859632-64-7

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine

Cat. No. B2778838
CAS RN: 859632-64-7
M. Wt: 185.29
InChI Key: DKOQMAIYIUCEEJ-UHFFFAOYSA-N
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Description

The compound “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 . It is used in scientific research and has a complex structure that allows for diverse applications across various fields.


Synthesis Analysis

The synthesis of compounds similar to “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” involves complex chemical reactions. For instance, the synthesis of a Schiff base copper complex involved the reaction of (E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol with copper (II) acetate monohydrate in ethanol . Another example is the synthesis of thiazolopyrimidine derivatives, which involved three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” is complex and interesting. The compound is characterized by several physicochemical methods, including FTIR, UV-visible, 1H NMR, and 13C NMR . The coordination geometry around the Cu-atom is distorted square planar .


Chemical Reactions Analysis

The chemical reactions involving “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” are complex and involve multiple steps. For instance, the reaction of the compound with sodium tetraphenyl borate resulted in an ion-associate complex . Thiazoles, which include “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine”, have diverse biological activities and can form stable complexes by chelating with various metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” are complex. The compound is a weakly basic tertiary amine synthetic antimalarial agent which is a 4-aminoquinoline derivative . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Organic Synthesis

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine is notable for its role in organic synthesis, particularly in the formation of heterocycles. α-Metalated isocyanides, to which this compound is related, are versatile intermediates used in the synthesis of heterocyclic compounds like oxazoles, imidazolines, and thiazoles. These compounds have diverse applications in pharmaceutical and material sciences due to their unique structural and chemical properties (Schöllkopf, 1977).

Cytotoxic Activity

The compound's derivatives, particularly those related to carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibit significant cytotoxic activity. This characteristic makes them potent in inhibitory properties against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia. Such properties are crucial for developing new cancer therapies (Deady et al., 2003).

Molluscicidal Properties

Compounds related to 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine have been investigated for their molluscicidal properties. These are particularly relevant in controlling snail populations that are intermediate hosts in the transmission of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Fluorescence Studies

The compound's derivatives have been a subject of study in fluorescence spectroscopy. The presence of the amino group significantly influences the fluorescence effects, which is critical in understanding the photophysical properties of such compounds. This knowledge is essential in fields like sensor development and molecular imaging (Matwijczuk et al., 2018).

Domino Reactions in Chemical Synthesis

The compound plays a role in domino reactions, particularly in the synthesis of dihydrothiophenes and spirocyclic compounds. These reactions are important in the pharmaceutical industry for the efficient synthesis of complex molecules (Sun et al., 2009).

Gas-phase Reactions

In gas-phase chemistry, derivatives of this compound have been used to study the reactions of sulfur with amines, leading to the formation of various thiazoles. Understanding these reactions is crucial in industrial chemistry and material science (Colebourne et al., 1967).

Growth Stimulant Activity

Derivatives of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine have shown potential as growth stimulants. This application is significant in agriculture for promoting plant growth and development (Knyazyan et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Diethylamino)salicylaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(diethylaminomethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-3-11(4-2)5-7-6-12-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQMAIYIUCEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine

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